molecular formula C16H20N2O2 B7514061 Cyclopropyl-[4-(3-methylbenzoyl)piperazin-1-yl]methanone

Cyclopropyl-[4-(3-methylbenzoyl)piperazin-1-yl]methanone

Cat. No. B7514061
M. Wt: 272.34 g/mol
InChI Key: BISOZBYVDRDVCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl-[4-(3-methylbenzoyl)piperazin-1-yl]methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmacology and drug discovery.

Mechanism of Action

The mechanism of action of Cyclopropyl-[4-(3-methylbenzoyl)piperazin-1-yl]methanone is not fully understood. However, it is believed to work by binding to specific biological targets and modulating their activity. This can result in changes in cellular signaling pathways and physiological processes.
Biochemical and Physiological Effects
Cyclopropyl-[4-(3-methylbenzoyl)piperazin-1-yl]methanone has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and adenosine receptors. It has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using Cyclopropyl-[4-(3-methylbenzoyl)piperazin-1-yl]methanone in lab experiments is its potential to target multiple biological targets. This can make it a useful tool for studying complex physiological processes. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations can be a limitation.

Future Directions

There are several potential future directions for research on Cyclopropyl-[4-(3-methylbenzoyl)piperazin-1-yl]methanone. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. It may also be useful in the development of new drugs for the treatment of cancer and other diseases. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

Cyclopropyl-[4-(3-methylbenzoyl)piperazin-1-yl]methanone can be synthesized through a multistep process that involves the reaction of 3-methylbenzoyl chloride with piperazine, followed by the reaction of the resulting intermediate with cyclopropyl ketone. The final product is obtained through purification and isolation steps.

Scientific Research Applications

Cyclopropyl-[4-(3-methylbenzoyl)piperazin-1-yl]methanone has been studied for its potential applications in drug discovery and pharmacology. It has been shown to exhibit activity against various biological targets, including enzymes and receptors, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

cyclopropyl-[4-(3-methylbenzoyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-12-3-2-4-14(11-12)16(20)18-9-7-17(8-10-18)15(19)13-5-6-13/h2-4,11,13H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISOZBYVDRDVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl-[4-(3-methylbenzoyl)piperazin-1-yl]methanone

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